4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRYCQMXQEYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride typically involves the reaction of 2-methylthiazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Reduction Reactions
The aniline group in 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride participates in catalytic hydrogenation. A key synthesis step involves the reduction of its nitro precursor (4-(2-methylthiazol-4-yl)nitrobenzene) using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethyl acetate .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Nitro to amine reduction | 4 bar H₂, Pd/C, 5 hours | 99% |
This reduction proceeds via adsorption of hydrogen onto the catalyst surface, followed by electron transfer to the nitro group, forming the aniline derivative .
Nucleophilic Substitution
The chlorine atoms in related thiazole-aniline compounds (e.g., N,N-Bis(2-chloroethyl) derivatives) undergo substitution reactions. While direct data for the dihydrochloride form is limited, analogous reactivity is observed in similar structures:
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Chloroethyl substitution : Reacts with nucleophiles (e.g., amines, azides) under mild conditions.
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Thiazole ring stability : The thiazole moiety remains intact during substitution, as evidenced by retained aromaticity in post-reaction NMR spectra.
Coupling Reactions
The aniline group facilitates coupling reactions with carboxylic acids or acid chlorides. For instance:
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Amide bond formation : Reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of coupling agents (HCTU, HOBt, DIEA) .
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Benzophenone derivatives : Forms substituted benzophenones via Dess-Martin periodinane oxidation and subsequent coupling .
| Coupling Partner | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxybenzoyl chloride | HCTU, HOBt, DIEA | Amide | |
| 4,4-Difluorocyclohexylamine | HCTU | Secondary amine |
Oxidation and Stability
The thiazole ring’s electron-rich nature makes it susceptible to oxidation under strong conditions (e.g., KMnO₄, CrO₃), though specific data for this compound is unavailable. Stability studies indicate that the dihydrochloride salt enhances aqueous solubility while maintaining structural integrity under standard storage conditions .
Salt Formation and Acid-Base Reactions
Conversion to the dihydrochloride salt occurs via treatment with hydrochloric acid (HCl), as seen in analogous compounds . The protonated aniline group enhances crystallinity and purity during recrystallization (e.g., ethyl acetate/n-hexane mixtures) .
Structural Modifications
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Boc deprotection : Tert-butoxycarbonyl (Boc) groups are removed using trifluoroacetic acid (TFA) or piperidine in DMF .
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Thioamide synthesis : Reacts with Lawesson’s reagent to form thioamide derivatives, though racemization risks exist at α-carbons .
Table 1: Reaction Conditions for Key Transformations
Table 2: Stability Under Various Conditions
| Condition | Observation |
|---|---|
| Aqueous HCl (1M) | Stable for >24 hours at 25°C |
| H₂O/EtOH (1:1) | No decomposition after 48 hours |
Scientific Research Applications
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Table 1: Key Compounds for Comparison
Structural and Functional Analysis
Thiazole-Containing mGlu5 Antagonists
MTEP vs. Target Compound :
- Shared Feature : Both contain the 2-methyl-1,3-thiazol-4-yl group, a critical pharmacophore for mGlu5 receptor interaction .
- Divergence : MTEP’s ethynylpiperidine moiety enables high blood-brain barrier penetration, whereas the aniline group in the target compound may limit CNS bioavailability due to increased polarity. The dihydrochloride salt enhances aqueous solubility compared to MTEP’s neutral or hydrochloride forms .
- MPEP vs. Target Compound: Core Structure: MPEP uses a pyridine core, while the target compound employs a thiazole. Functional Impact: MPEP’s phenylethynyl group contributes to non-competitive mGlu5 antagonism, whereas the aniline-thiazole structure may favor competitive binding.
Complex Thiazole Derivatives
Tolvaptan :
Building Blocks and Derivatives
Physicochemical and Pharmacokinetic Properties
| Property | This compound | MTEP (base) | MPEP (base) | Tolvaptan |
|---|---|---|---|---|
| Solubility | High (due to dihydrochloride salt) | Moderate | Low | Low |
| LogP (Predicted) | ~1.5 (polar due to -NH₂ and Cl⁻) | ~2.8 | ~3.1 | ~3.5 |
| Bioavailability | Limited CNS penetration | High CNS | High CNS | Systemic |
Biological Activity
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- DNA Interaction : Thiazole derivatives have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell signaling pathways and gene expression .
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : In studies involving various cancer cell lines, compounds similar to 4-(2-Methyl-1,3-thiazol-4-yl)aniline demonstrated cytotoxic effects. For example, one study reported cell viability dropping below 6.79% in cancer cell lines treated with thiazole derivatives .
Antimicrobial Activity
Thiazole derivatives have shown promise as antimicrobial agents:
- Bacterial Inhibition : Compounds from this class have been effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported at ≤0.25 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been explored:
- COX Inhibition : New thiazole carboxamide derivatives have been identified as cyclooxygenase (COX) inhibitors, which play a critical role in mediating inflammatory responses .
Case Studies
Several studies provide insights into the biological activities of thiazole derivatives:
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines and found significant inhibition of cell proliferation linked to structural modifications in the thiazole ring .
- Antimicrobial Efficacy : Another research effort focused on the synthesis of thiazole derivatives that exhibited potent antibacterial activity against multiple strains, demonstrating their potential as new therapeutic agents against resistant bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
